3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the pyrazolo[3,4-d]pyrimidine moiety would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could affect its solubility and reactivity .Scientific Research Applications
Neuroleptic Activity
3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide and its derivatives have been explored for neuroleptic activity. Researchers have designed and synthesized various benzamides, including ones with structures related to this compound, as potential neuroleptics. These compounds were evaluated based on their inhibitory effects on apomorphine-induced stereotyped behavior in rats. A strong correlation between structure and activity was noted, indicating the potential of these compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).
Analgesic and Anti-inflammatory Properties
Similar compounds have been studied for their analgesic and anti-inflammatory properties. Phthaloylimidoalkyl derivatives, for example, were assessed using the carrageenan-induced rat paw assay and mouse writhing assay, demonstrating significant inhibition of inflammation and pain. This suggests that the structural features of such compounds, including the length of the alkyl chain and other substitutions, play a critical role in their activity (Okunrobo & Usifoh, 2006).
Glucokinase Activation for Diabetes Treatment
Derivatives of this compound have been identified as potent glucokinase activators (GKA), showing promise for the treatment of type 2 diabetes. For instance, a specific compound significantly increased glucose uptake in rat hepatocytes and reduced glucose levels in diabetic mice without causing hypoglycemia, demonstrating its potential as a diabetes treatment (Park et al., 2014).
Psoriasis Treatment
Research has also explored the use of related compounds in treating psoriasis, a chronic autoimmune disease. Specific inhibitors were synthesized and evaluated, with some compounds showing significant antipsoriatic effects in animal models. These findings suggest the potential of these compounds as drug candidates for psoriasis treatment (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent, selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. The binding of this compound to the receptor can influence the receptor’s behavior, leading to a series of biochemical reactions inside the cell.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be a high-affinity and selective dopamine D (4) receptor ligand This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways
Cellular Effects
Given its role as a dopamine D (4) receptor ligand , it may influence cell function by modulating dopamine signaling pathways
Molecular Mechanism
As a dopamine D (4) receptor ligand , it likely exerts its effects at the molecular level through binding interactions with this receptor This could lead to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-chloro-N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-35-21-7-5-20(6-8-21)31-11-13-32(14-12-31)23-22-16-30-33(24(22)29-17-28-23)10-9-27-25(34)18-3-2-4-19(26)15-18/h2-8,15-17H,9-14H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSRCDDOSJSHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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